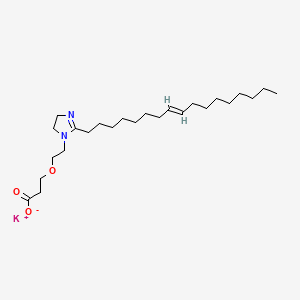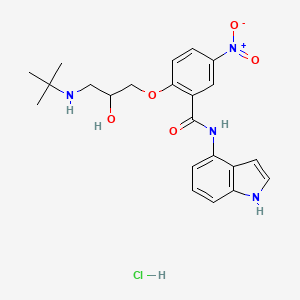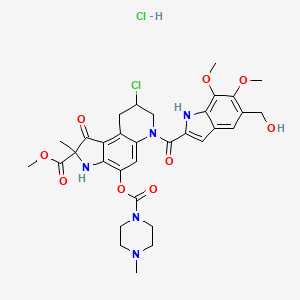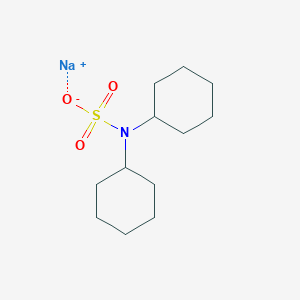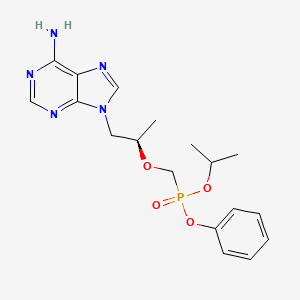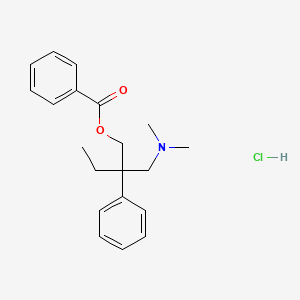
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .
Méthodes De Préparation
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Analyse Des Réactions Chimiques
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.
Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
633290-73-0 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
Clé InChI |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




